Succinanilic acid, 3'-methoxy-N-methyl-2',4',6'-triiodo-, methyl ester
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Overview
Description
Succinanilic acid, 3’-methoxy-N-methyl-2’,4’,6’-triiodo-, methyl ester is a complex organic compound characterized by the presence of multiple iodine atoms, a methoxy group, and a methyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of succinanilic acid, 3’-methoxy-N-methyl-2’,4’,6’-triiodo-, methyl ester typically involves multiple steps, including iodination, esterification, and methylation reactions. The process begins with the iodination of aniline derivatives, followed by the introduction of the methoxy group and the formation of the methyl ester. The reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize the reaction conditions and improve efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Succinanilic acid, 3’-methoxy-N-methyl-2’,4’,6’-triiodo-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the removal of iodine atoms or the conversion of the ester group to an alcohol.
Substitution: The iodine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, such as temperature and solvent, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions vary based on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Succinanilic acid, 3’-methoxy-N-methyl-2’,4’,6’-triiodo-, methyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s iodine content makes it useful in radiolabeling studies and imaging techniques.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of succinanilic acid, 3’-methoxy-N-methyl-2’,4’,6’-triiodo-, methyl ester involves its interaction with specific molecular targets and pathways. The iodine atoms in the compound can participate in halogen bonding, which influences its reactivity and binding affinity to biological molecules. The methoxy and methyl ester groups also contribute to the compound’s overall chemical behavior and interactions.
Comparison with Similar Compounds
Similar Compounds
Iodoanilines: Compounds with similar iodine content and aromatic structure.
Methoxybenzoates: Compounds with methoxy and ester functional groups.
Triiodophenols: Compounds with three iodine atoms and a phenolic structure.
Uniqueness
Succinanilic acid, 3’-methoxy-N-methyl-2’,4’,6’-triiodo-, methyl ester is unique due to the combination of its functional groups and the specific arrangement of iodine atoms
Properties
CAS No. |
37938-81-1 |
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Molecular Formula |
C13H14I3NO4 |
Molecular Weight |
628.97 g/mol |
IUPAC Name |
methyl 4-oxo-4-(2,4,6-triiodo-3-methoxy-N-methylanilino)butanoate |
InChI |
InChI=1S/C13H14I3NO4/c1-17(9(18)4-5-10(19)20-2)12-7(14)6-8(15)13(21-3)11(12)16/h6H,4-5H2,1-3H3 |
InChI Key |
GSQOXUFZCJWJBQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=C(C(=C(C=C1I)I)OC)I)C(=O)CCC(=O)OC |
Origin of Product |
United States |
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